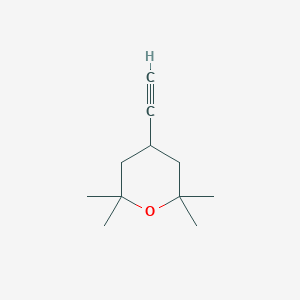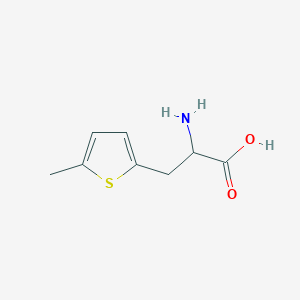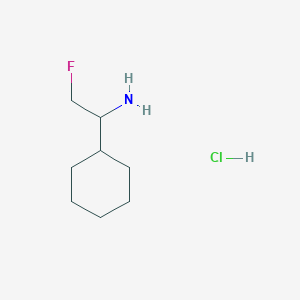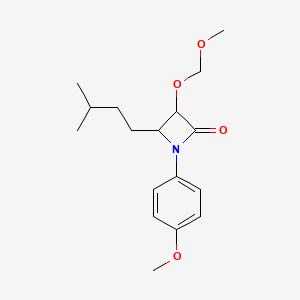![molecular formula C19H26O11 B12283917 4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12283917.png)
4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose is a complex carbohydrate derivative with the molecular formula C19H26O11 and a molecular weight of 430.40 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
The reaction typically requires the use of anhydrous solvents and catalysts to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral building block and intermediate in the synthesis of various complex molecules.
Biology: In studies related to carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose involves its interaction with specific molecular targets and pathways. The phenylmethylene group can influence the compound’s binding affinity and specificity towards enzymes and receptors, thereby modulating biological activities .
Comparison with Similar Compounds
Similar compounds to 4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose include:
4-Methylphenyl4,6-O-[®-phenylmethylene]-1-thio-beta-D-glucopyranoside: This compound has a similar structure but includes a thio group, which can alter its chemical properties and reactivity.
4,6-O-(Phenylmethylene)-D-galactopyranose: Another related compound with a different sugar moiety, which can affect its biological interactions and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26O11 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C19H26O11/c20-6-9-15(11(21)13(23)17(25)27-9)30-19-14(24)12(22)16-10(28-19)7-26-18(29-16)8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18?,19-/m1/s1 |
InChI Key |
FDSQLLVSEWZNNT-RTFPCHQISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)O)O)OC(O1)C4=CC=CC=C4 |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC(O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile](/img/structure/B12283838.png)
![(2S)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-4-methoxybenzoicAcid2-[[4-(Trifluoromethoxy)phenyl]methoxy]propylEster](/img/structure/B12283844.png)
![[2-(Diethoxyphosphorylmethoxy)-3-phenylmethoxypropyl] methanesulfonate](/img/structure/B12283849.png)



![Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate](/img/structure/B12283865.png)
![2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)-N-methylacetamide](/img/structure/B12283867.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B12283871.png)





